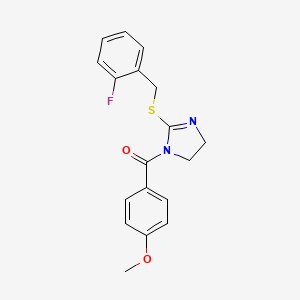

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Description

BenchChem offers high-quality (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-23-15-8-6-13(7-9-15)17(22)21-11-10-20-18(21)24-12-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVMEMYNRCJKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a synthetic derivative of imidazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 346.4 g/mol. The compound contains an imidazole ring, which is known for its diverse biological activities, making it a focal point in drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 282104-32-9 |

| Purity | ≥ 95% |

Biological Activity Overview

Research indicates that compounds containing imidazole derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have shown promise as antimicrobial agents, potentially effective against various bacterial strains.

- Anticancer Properties : Certain imidazole compounds have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various imidazole derivatives, including those similar to the compound . The findings indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for several derivatives .

Anticancer Activity

In vitro studies have demonstrated that compounds with imidazole cores can induce apoptosis in cancer cells. For instance, a derivative similar to our compound was tested against human cancer cell lines, showing IC50 values below 20 µM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the phenyl and imidazole moieties significantly influence biological activity. Substituents such as methoxy groups enhance lipophilicity and cellular uptake, which are critical for efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.

- Interference with Cellular Signaling : The compound may disrupt critical signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. A study on related imidazole derivatives demonstrated their effectiveness against various bacterial and fungal strains. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Proteus vulgaris

- Fungal strains : Candida albicans, Aspergillus niger

The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard drugs like ciprofloxacin and nystatin .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cancer cell lines such as HeLa and Supt1. The compound's derivatives showed varying degrees of cytotoxicity, with some demonstrating non-toxic profiles while effectively inhibiting cancer cell proliferation. The IC50 values were determined through MTT assays, which measure cell viability post-treatment .

Pharmacological Potential

Imidazole derivatives are known for their role as ligands in metal catalysis and as intermediates in organic synthesis. The specific compound has been investigated for its potential as:

- Ligands for metal complexes : Useful in catalysis.

- Receptor modulators : Particularly in the context of imidazoline receptors which are implicated in cardiovascular and metabolic regulation .

Case Studies and Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.